Palbociclib D8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

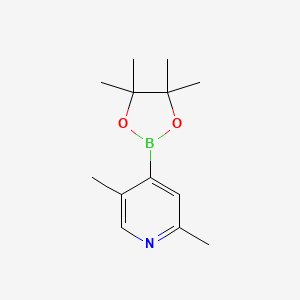

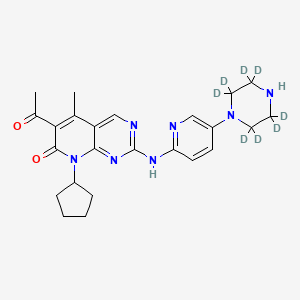

Palbociclib D8 is a deuterium labeled Palbociclib . Palbociclib is a selective and orally active CDK4 and CDK6 inhibitor with IC50s of 11 and 16 nM, respectively . It is used in combination with other antineoplastic agents to treat HER2-negative and HR-positive advanced or metastatic breast cancer . It acts in the cell cycle machinery and was developed by Pfizer Inc .

Synthesis Analysis

The synthesis of Palbociclib involves a selective method for the determination of any impurities contained in this drug . A reliable reversed-phase HPLC method for the separation and determination of eight potential impurities was developed and validated . The structures of two new compounds and six other process-related impurities were characterized and confirmed by MS, NMR, and IR .

Molecular Structure Analysis

The molecular formula of this compound is C24H29N7O2 . The structure of this compound was characterized and confirmed by MS, NMR, and IR .

Chemical Reactions Analysis

Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C24H29N7O2 . More detailed physical and chemical properties of this compound can be found in the Safety Data Sheet .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment : Palbociclib, in combination with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer. This improvement was observed across different cohorts, with the combination therapy leading to a median progression-free survival of over 20 months compared to 10.2 months for letrozole alone (Finn et al., 2015).

Pharmacodynamics and Clinical Development : Palbociclib has shown activity in various tumor types beyond breast cancer, including mantle-cell lymphoma, liposarcoma, and teratoma. It has been noted for its safety and efficacy, with reversible neutropenia being the main toxic effect (Clark et al., 2016).

Mechanism of Action and Bone Marrow Suppression : Palbociclib-induced bone marrow suppression occurs through cell-cycle arrest without apoptosis at clinically relevant concentrations. This is a differentiating factor from myelotoxicity caused by cytotoxic chemotherapeutic agents, indicating a specific mechanism of action for palbociclib (Hu et al., 2015).

Liver Cancer and Hepatocellular Carcinoma : Palbociclib has shown potential in preclinical models of hepatocellular carcinoma (HCC). It restricts tumor growth in these models, suggesting its potential as a novel therapeutic strategy for HCC treatment (Bollard et al., 2016).

Combination with Radiation Therapy : Palbociclib enhances the radiosensitivity of hepatocellular carcinoma and cholangiocarcinoma by inhibiting the ataxia telangiectasia-mutated kinase-mediated DNA damage response. This suggests its potential as an adjuvant in radiation therapy for liver cancer (Huang et al., 2018).

Real-World Clinical Outcomes : In a real-world assessment, treatment with palbociclib in combination with either an aromatase inhibitor or fulvestrant demonstrated favorable effectiveness in terms of progression-free and survival rates for patients with hormone receptor-positive, HER2-negative advanced/metastatic breast cancer (Taylor‐Stokes et al., 2019).

Resistance Mechanisms in Gastric Cancer : Cyclin E overexpression can confer resistance to palbociclib in gastric cancer cells. This finding suggests that cyclin E protein expression might be a predictive marker for the sensitivity to palbociclib in gastric cancer treatment (Min et al., 2018).

Mecanismo De Acción

Target of Action

Palbociclib-d8, a deuterium labeled variant of Palbociclib , is a selective and orally active inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of cell growth and play a crucial role in the cell cycle machinery .

Mode of Action

Palbociclib-d8 interacts with its targets, CDK4/6, by binding to the ATP pocket . This interaction inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells . The main mechanism of action of Palbociclib is to induce cell cycle arrest and senescence on responsive cells .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib-d8 leads to a significant increase in the proportion of cells in the G1 state . This results in effective dephosphorylation of RB, reducing cell proliferation and inducing senescence .

Pharmacokinetics

The pharmacokinetics of Palbociclib-d8 involves a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . After single and multiple dosing, Palbociclib’s maximum plasma concentration was observed to be 82.14 and 139.7 ng/mL, respectively . The apparent clearance was 52.40 and 49.97 L/h, and the half-life (t½) was 23.46 and 27.26 h, respectively .

Result of Action

The result of Palbociclib-d8’s action is a stable cell-cycle arrest and long-term senescence . Levels of Ki67, retinoblastoma protein, and thymidine kinase decrease after Palbociclib treatment . This leads to the suppression of cell growth and DNA replication in RB proficient cancer cells .

Action Environment

Palbociclib-d8 concentrates in intracellular acidic vesicles, a phenomenon known as lysosomal trapping . It is released from these vesicles upon dilution or washing out of the extracellular medium . This lysosomal trapping explains the prolonged temporal activity of Palbociclib, the paracrine activity of exposed cells, and the cooperation with lysosomotropic drugs . Other lysosomotropic drugs, such as chloroquine, interfere with the accumulation of Palbociclib into lysosomes, thereby reducing the minimal dose of Palbociclib required for cell-cycle arrest and senescence .

Direcciones Futuras

Preclinical and clinical studies have shown promising evidence for palbociclib use in metastatic HER2+ and androgen receptor-expressing triple-negative breast cancer but mixed results in the adjuvant/neoadjuvant setting, where differences may only be detectable in high-risk disease . Palbociclib combinations may constitute viable replacements for chemotherapy in the neoadjuvant setting as part of de-escalation strategies . Investigation into synergy of palbociclib with immunotherapies is also ongoing based on non-canonical effects of CDK4/6 inhibition on the tumor immune microenvironment .

Análisis Bioquímico

Biochemical Properties

Palbociclib-d8 plays a pivotal role in the cell cycle regulation. CDK4/6 is the key regulator of the G1-S transition . Palbociclib-d8 interacts with these kinases, inhibiting their activity and thus controlling cell proliferation .

Cellular Effects

Palbociclib-d8 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The main effect of Palbociclib-d8 on susceptible cells is the induction of a durable cell-cycle arrest that often evolves into cellular senescence .

Molecular Mechanism

The mechanism of action of Palbociclib-d8 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Palbociclib-d8 is a highly selective CDK4/6 inhibitor that binds to these kinases, inhibiting their activity and thus controlling cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, Palbociclib-d8 exhibits prolonged temporal activity due to its lysosomal trapping . After washing out the drug, Palbociclib-d8-treated cells release the drug to the medium and this conditioned medium is active on susceptible cells .

Dosage Effects in Animal Models

The effects of Palbociclib-d8 vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .

Metabolic Pathways

Palbociclib-d8 is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4, with contribution from sulfotransferase (SULT)2A1 mediated sulfonation and minor contributions from glucuronidation and acylation .

Transport and Distribution

Palbociclib-d8 is transported and distributed within cells and tissues . It concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .

Subcellular Localization

The subcellular localization of Palbociclib-d8 is primarily in the lysosomes . This lysosomal trapping is a property common to all three clinically-approved CDK4/6 inhibitors .

Propiedades

IUPAC Name |

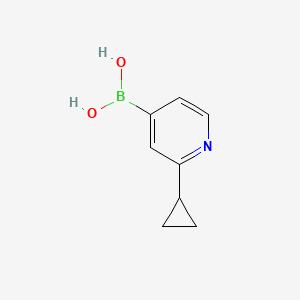

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRHEGDXFFMBM-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)